
2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindole core, an amino group, and a phenylsulfonyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of an isoindole derivative with a phenylsulfonyl acetonitrile under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification processes such as recrystallization or chromatography may be employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and phenylsulfonyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetone
- 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetic acid
Uniqueness
2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C16H11N3O2S |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
(2Z)-2-(3-aminoisoindol-1-ylidene)-2-(benzenesulfonyl)acetonitrile |
InChI |
InChI=1S/C16H11N3O2S/c17-10-14(22(20,21)11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(18)19-15/h1-9H,(H2,18,19)/b15-14- |
Clave InChI |
RBDDRKSGOADGPK-PFONDFGASA-N |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)

![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
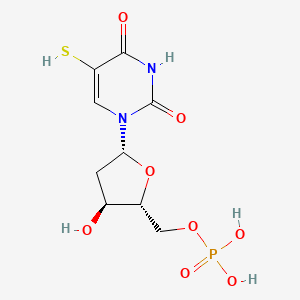
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)
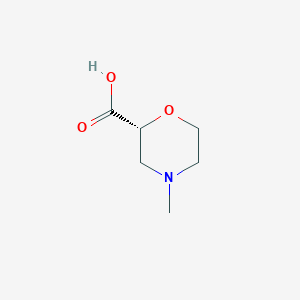
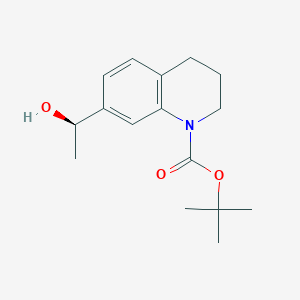



![Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B12936945.png)
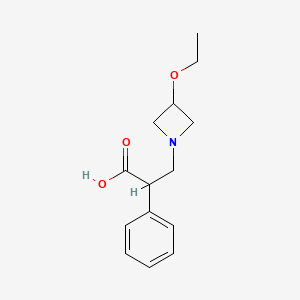
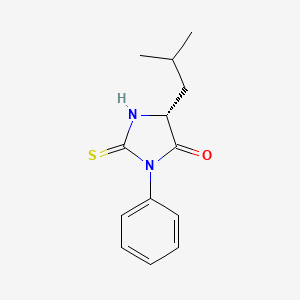
![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
